molecular formula C10H12O3 B3075631 2-Ethoxymethyl-benzoic acid CAS No. 103323-95-1

2-Ethoxymethyl-benzoic acid

Cat. No.: B3075631
CAS No.: 103323-95-1
M. Wt: 180.2 g/mol
InChI Key: ATDOHRXCJDZRNJ-UHFFFAOYSA-N
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Description

2-Ethoxybenzoic acid (also known as o-ethoxybenzoic acid or EBA) is an organic compound, a carboxylic acid derived from benzoic acid . It is used as a component in some dental cements . The chemical formula of 2-Ethoxybenzoic acid is C9H10O3 and its molecular weight is 166.176 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Ethoxybenzoic acid consists of a benzene ring with a carboxyl group (COOH) and an ethoxy group (C2H5O) attached to it . The 3D structure of similar compounds can be viewed using specific software .


Physical and Chemical Properties Analysis

2-Ethoxybenzoic acid has a melting point of 19 °C . It is a carboxylic acid derived from benzoic acid . The physical properties of organic molecules, such as pKa and partition coefficient, are dealt with extensively in pharmacy courses .

Scientific Research Applications

Mass Spectrometry Enhancements

2-Ethoxymethyl-benzoic acid and its derivatives, such as benzoic acid derivatives substituted at position 2, have been investigated for improving the performance in matrix-assisted laser desorption/ionization mass spectrometry. These substances serve as additives to enhance ion yields and signal-to-noise ratios, particularly beneficial for analyzing high-mass range molecules like proteins and oligosaccharides (Karas et al., 1993).

Polyaniline Doping

Benzoic acid and its substituted forms, including this compound, are utilized as dopants for polyaniline. These dopants mix with polyaniline in solvents to enhance properties like conductivity, which is crucial in polymer technologies (Amarnath & Palaniappan, 2005).

Synthesis and Characterization of Complex Compounds

This compound is involved in synthesizing complex compounds. For instance, its reactions lead to the formation of O,N,O-tridentate ligands, which can form metal complexes with nickel(ii) and copper(ii). These complexes have potential applications in various scientific fields like catalysis and material science (Kudyakova et al., 2009).

Heterocyclic Compound Synthesis

In the synthesis of condensed heterocyclic compounds, this compound derivatives are used in oxidative coupling reactions. These reactions are crucial in the pharmaceutical and chemical industries for producing specialized organic compounds (Shimizu et al., 2009).

Esterification Catalysis

This compound is also involved in catalysis, particularly in the esterification of benzoic acid with alcohols. This process is important for producing esters, which have various industrial applications including in fragrances, plastics, and pharmaceuticals (Kuljiraseth et al., 2019).

Salicylic Acid Biosynthesis

Research indicates that benzoic acid derivatives like this compound may play a role in the biosynthesis of salicylic acid, a key component in plant defense and human pharmacology (León et al., 1995).

Interaction with Cyclodextrins

Benzoic acid derivatives, including this compound, form non-covalent complexes with cyclodextrins. These complexes have potential applications in drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds (Dikmen, 2021).

Safety and Hazards

While specific safety data for 2-Ethoxymethyl-benzoic acid is not available, similar compounds like benzoic acid require careful handling. Contact with skin and eyes should be avoided, and it should not be breathed in or ingested .

Properties

IUPAC Name

2-(ethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDOHRXCJDZRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309193
Record name 2-(Ethoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-95-1
Record name 2-(Ethoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103323-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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